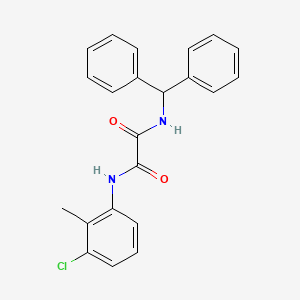![molecular formula C14H15ClFNO B2490807 {4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride CAS No. 1909319-70-5](/img/structure/B2490807.png)
{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride” is a compound of interest in various scientific research domains due to its unique structural and chemical properties. This analysis draws insights from recent studies, highlighting its synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of related compounds involves Schiff bases reduction routes, demonstrating methods to create complex molecules with specific functional groups and characteristics. For instance, Ajibade and Andrew (2021) synthesized molecules via this method, illustrating the versatility of synthetic approaches in creating compounds with specific molecular architectures (Ajibade & Andrew, 2021).
Molecular Structure Analysis
Molecular structure characterization often employs techniques like X-ray diffraction and DFT (Density Functional Theory) calculations. Güzel et al. (2020) used these methods to analyze the molecular structure, highlighting the importance of theoretical and experimental approaches in understanding compound geometries (Güzel et al., 2020).
Chemical Reactions and Properties
Chemical properties are pivotal in determining a compound's reactivity and potential applications. Studies like the one by Pimenova et al. (2003) explore reactions of compounds under various conditions, shedding light on their reactivity and potential for further chemical transformations (Pimenova et al., 2003).
Applications De Recherche Scientifique
Chromatographic Separation
- Chiral Discrimination and Separation : A study demonstrated the separation of enantiomers of a structurally similar compound using amylose tris(3,5-dimethylphenyl)carbamate stationary phase. The separation process emphasized the role of weak hydrogen bonds and the enantioselectivity governed by various interactions, highlighting the compound's potential application in chiral chromatography (Bereznitski et al., 2002).
Analytical Method Development
- Detection of Degradation Products : Research on flunarizine, a related compound, utilized micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation and analysis of its degradation products. This method could be adapted for analyzing stability and degradation of "{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride" and similar compounds (El-Sherbiny et al., 2005).
Material Science and Polymer Chemistry
- Polymer Synthesis and Characterization : A study on the synthesis of novel poly(keto ether ether amide)s utilized a compound with structural similarities for polymerization, demonstrating applications in material science for developing thermally stable and soluble polymers. This suggests potential uses of "{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride" in polymer chemistry (Sabbaghian et al., 2015).
Bioimaging and Photocytotoxicity
- Cellular Imaging and Photocytotoxicity : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibited significant photocytotoxicity in red light, suggesting potential applications in medical imaging and cancer therapy. This research indicates the possibility of using "{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride" in developing therapeutic agents and imaging compounds (Basu et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
[4-[(4-fluorophenoxy)methyl]phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12;/h1-8H,9-10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEVTYFCINJZRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)COC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(4-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

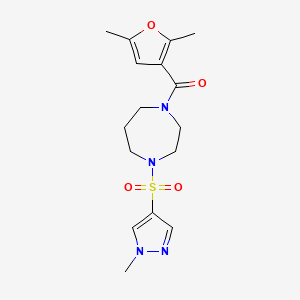
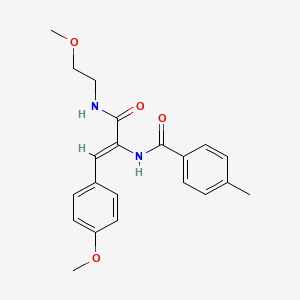

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
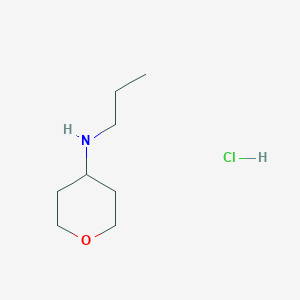

![2-(Furan-2-yl)-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490740.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)
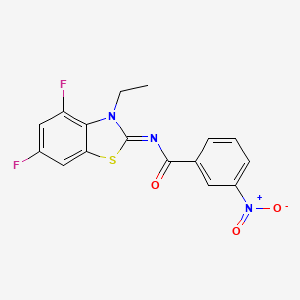
![4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2490744.png)
